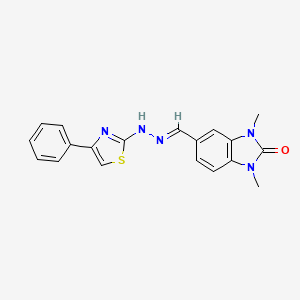
2-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate" belongs to a class of molecules that have garnered attention for their structural uniqueness and potential in creating biologically active compounds and peptidomimetics, primarily due to the triazole scaffold (Ferrini et al., 2015).
Synthesis Analysis
The synthesis of related triazole compounds often involves ruthenium-catalyzed cycloaddition processes. A notable method employs N-Boc ynamides with azides to produce a protected version of triazole amino acids with complete regiocontrol, highlighting a strategic approach to avoid the Dimroth rearrangement (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including phenyl and chlorobenzyl substitutions, has been elucidated through X-ray diffraction and density functional theory (DFT) calculations. These studies reveal significant dihedral angles between the triazole ring and attached phenyl rings, indicating the molecule's three-dimensional conformation (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds exhibit a range of reactions, including acetylation and arylation, with the product distribution influenced by the substitution pattern on the triazole ring. These reactions expand the utility of triazole compounds in synthesizing derivatives with varied functional groups (Trinka & Reiter, 1995).
Applications De Recherche Scientifique
Synthetic Applications and Biological Activities
Triazole compounds, including derivatives like the one mentioned, have been a focal point in the development of new drugs due to their wide range of biological activities. Notably, triazoles have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The chemical versatility of triazole derivatives allows for their utilization in the synthesis of pharmaceuticals and agrochemical products. For instance, the synthesis and transformation of 1,2,4-triazole-containing scaffolds have been highlighted for their pharmacological significance, showcasing the potential of triazole derivatives in medicinal chemistry (Nasri et al., 2021).
Antimicrobial and Antifungal Applications
The exploration of triazole derivatives for antimicrobial and antifungal applications is significant, with studies investigating the synthesis of potentially biologically active compounds within this class. These compounds demonstrate promising activities against various bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial and antifungal agents (Ohloblina, 2022).
Agricultural Applications
In agriculture, triazole derivatives have been utilized in the production of plant protection products. Their use spans the development of insecticides, fungicides, and growth regulators, highlighting the role of triazole chemistry in supporting agricultural productivity and protection (Nazarov et al., 2021).
Material Science and Industry
Beyond biological activities, triazole derivatives have applications in material science and industry, where they contribute to the development of high-energy materials, dyes, and corrosion inhibitors. The versatility of triazoles extends to their use in creating heat-resistant polymers and products with specialized properties, such as fluorescence and ionic conductivity, further emphasizing their importance across various scientific and industrial domains (Nazarov et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
(2-chlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-13-9-5-4-6-11(13)10-23-16(22)14-15(18)20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBZNXJVVPVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)
![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)
![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)


![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)
![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)
![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)
![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)
![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)
![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)